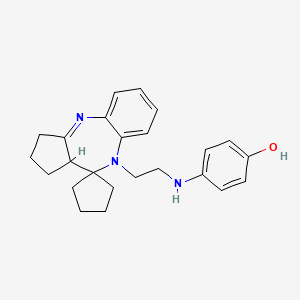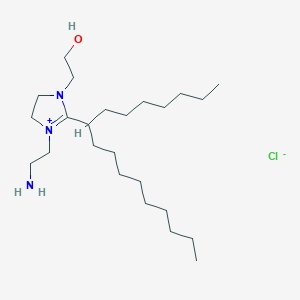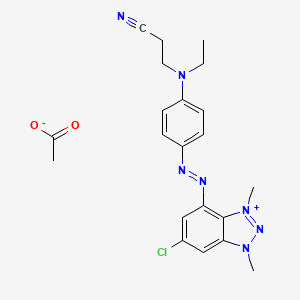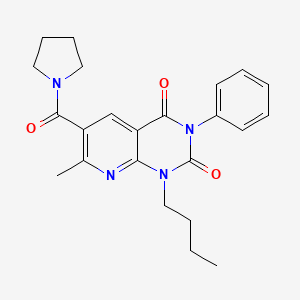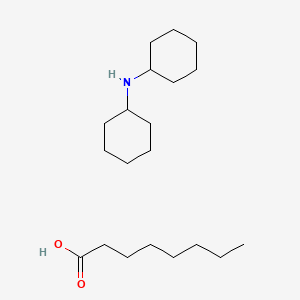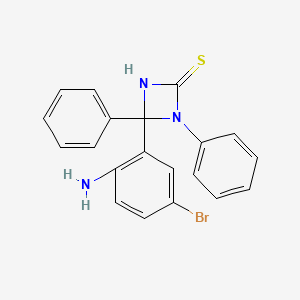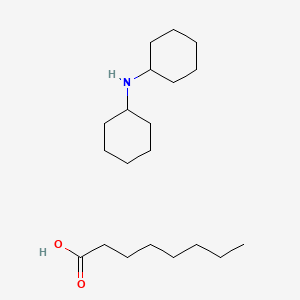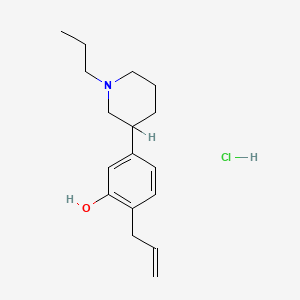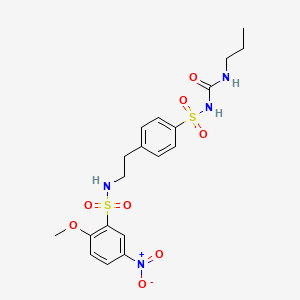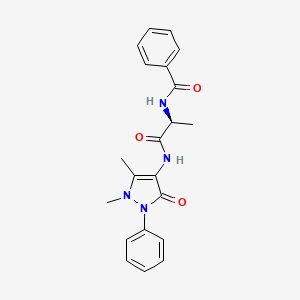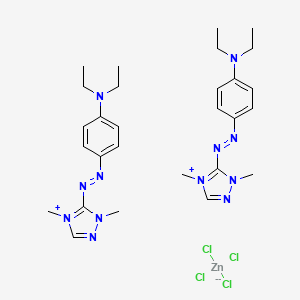
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound known for its unique structural and chemical properties This compound features a triazolium core with azo-linked diethylaminophenyl groups, coordinated with a tetrachlorozincate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Formation of the Triazolium Salt: The azo compound is then quaternized using a suitable alkylating agent to form the triazolium salt.
Coordination with Zinc Chloride: Finally, the triazolium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with substituted diethylamino groups.
科学的研究の応用
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets through its azo and triazolium groups. These interactions can lead to various biological and chemical effects, such as:
Binding to DNA/RNA: The compound can intercalate into nucleic acids, affecting their function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The compound can exhibit fluorescence, making it useful in imaging applications.
類似化合物との比較
Similar Compounds
Bis(4-(diethylamino)phenyl)azo Compounds: These compounds share the azo linkage but differ in their core structure.
Triazolium Salts: Compounds with similar triazolium cores but different substituents.
Uniqueness
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its combination of azo and triazolium groups, which confer distinct chemical and physical properties. Its coordination with tetrachlorozincate further enhances its stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
82608-79-5 |
|---|---|
分子式 |
C28H42Cl4N12Zn |
分子量 |
753.9 g/mol |
IUPAC名 |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H21N6.4ClH.Zn/c2*1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;;/h2*7-11H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
HJJNIRMDIZMXDA-UHFFFAOYSA-J |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




